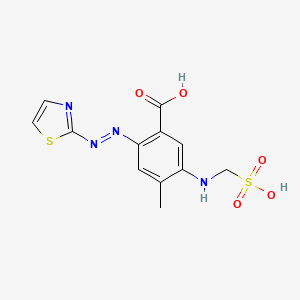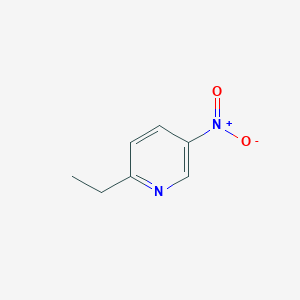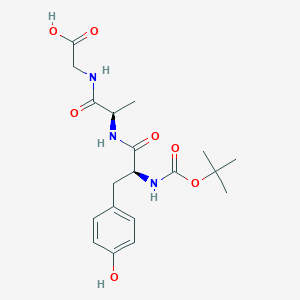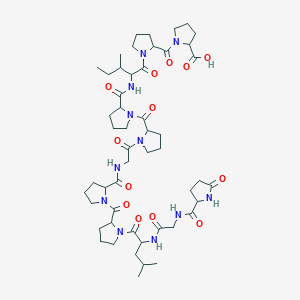
Bradykinin potentiator C
Vue d'ensemble
Description
Bradykinin potentiator C (BPC) is a peptide derived from the bradykinin family of peptides. It is a potent vasodilator, which is used to promote blood flow and reduce hypertension. BPC is known to be effective in treating a variety of cardiovascular diseases, including hypertension, arrhythmia, and heart failure. BPC has also been studied for its potential to reduce inflammation and improve wound healing.
Applications De Recherche Scientifique
-
Potentiation of Bradykinin Effect by Angiotensin-Converting Enzyme Inhibition
- Application : Bradykinin potentiator C is used to investigate the importance of Angiotensin-Converting Enzyme (ACE) kininase activity on Bradykinin-induced vasodilation .
- Method : The isolated and perfused mesenteric beds were exposed to Bradykinin for 15 minutes in the absence or in the presence of kininase inhibitors .
- Results : The ACE inhibitor potentiated the vasodilator effect of Bradykinin in a mesenteric bed preconstricted with phenylephrine .
-
Bradykinin Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission
- Application : Bradykinin potentiator C is used to study the role of Bradykinin in producing pain hypersensitivity .
- Method : The study involves the administration of Bradykinin to the spinal cord in vivo .
- Results : Administration of Bradykinin to the spinal cord in vivo produces an NMDA-dependent hyperalgesia .
-
Bradykinin-potentiating activity in human serum
- Application : Bradykinin potentiator C is used to study its potentiating principle which increases the Bradykinin-induced contraction of isolated rat uterus and guinea-pig ileum .
- Method : The euglobulin fraction of the human blood was prepared and one volume of fresh human serum was added to 8 volumes of acetate buffer pH 5.5, ionic strength 0.02, at 1°C .
- Results : It was found that this fraction increases the Bradykinin-induced contraction of isolated rat uterus and guinea-pig ileum .
-
Inhibition of Angiotensin-Converting Enzyme (ACE)
- Application : Bradykinin potentiator C is used as an inhibitor for Angiotensin-Converting Enzyme (ACE). ACE inhibitors block the production of an enzyme that helps convert the protein angiotensin 1 into angiotensin 2, a protein that makes blood vessels constrict and promotes retention of fluid, raising blood pressure .
- Method : ACE inhibitors like Bradykinin potentiator C act to widen the blood vessels and make it easier for the heart to pump blood through the body .
- Results : The use of Bradykinin potentiator C as an ACE inhibitor has been discontinued .
-
Potentiation of Glutamatergic Synaptic Transmission
- Application : Bradykinin potentiator C is used to study the role of Bradykinin in potentiating glutamatergic synaptic transmission .
- Method : The study involves the administration of Bradykinin to the spinal cord in vivo .
- Results : Administration of Bradykinin to the spinal cord in vivo produces an NMDA-dependent hyperalgesia .
-
Molecular Imaging Agents Targeting Bradykinin B1
- Application : Bradykinin potentiator C could potentially be used in the development of molecular imaging agents targeting Bradykinin B1 .
- Method : This application is theoretical and would involve the development of imaging agents that target the Bradykinin B1 receptor .
- Results : Kinin receptor polymorphism, expression, and activation have been shown to be associated with both protective and deleterious effects depending on the disease setting .
-
Role in COVID-19 and Inflammatory Diseases
- Application : Bradykinin potentiator C is used to study the role of Bradykinin in COVID-19 and inflammatory diseases .
- Method : The study involves the analysis of the role of Bradykinin in the pathological conditions of COVID-19 and other inflammatory diseases .
- Results : Bradykinin is found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms .
-
Recruitment of Neutrophils via the Chemokine CXCL5 Production
- Application : Bradykinin potentiator C is used to study the role of Bradykinin in the recruitment of neutrophils via the chemokine CXCL5 production .
- Method : The study involves the analysis of the role of Bradykinin in the recruitment of neutrophils .
- Results : The kinin B1 receptor recruits neutrophils via the chemokine CXCL5 production .
-
Inhibition of Myocardial Apoptosis
- Application : Bradykinin potentiator C is used to study the role of Bradykinin in inhibiting myocardial apoptosis .
- Method : The study involves the analysis of the role of Bradykinin in inhibiting myocardial apoptosis .
- Results : Bradykinin infusion in isolated rat hearts provides intermittent protection through a pathway involving BDKRB2, PKG, NOS and mitochondrial K(ATP) channel .
Propriétés
IUPAC Name |
1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCUHXRTRCBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404710 | |
| Record name | Bradykinin potentiator C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bradykinin potentiator C | |
CAS RN |
30953-20-9 | |
| Record name | Bradykinin potentiator C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



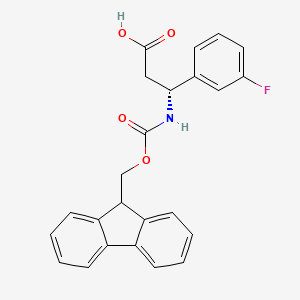
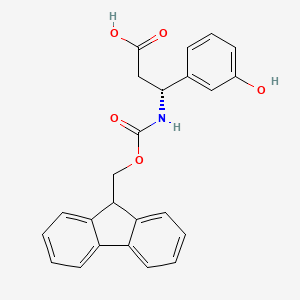
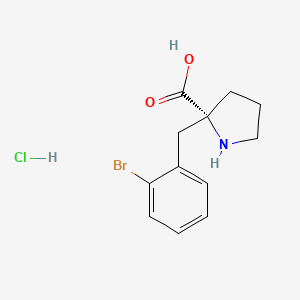
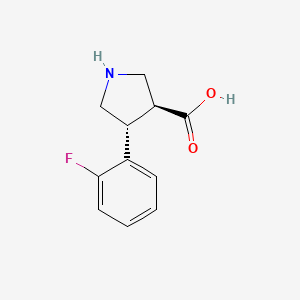

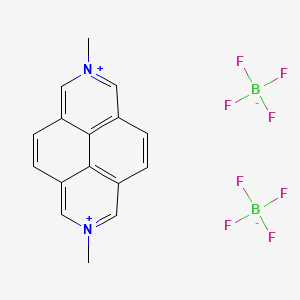
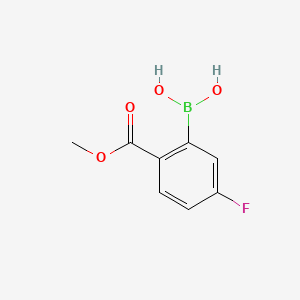
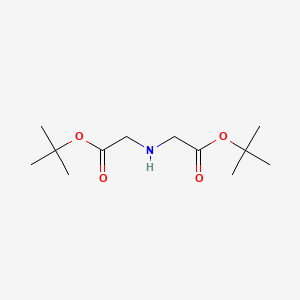
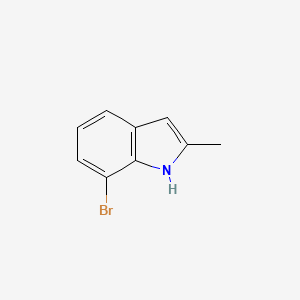
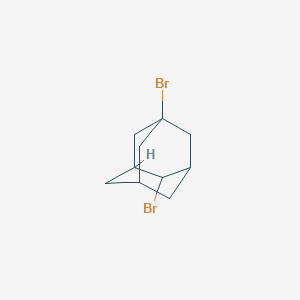
![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)
